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The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and
BRDT) have emerged as critical regulators of gene transcription, making them compelling
therapeutic targets in oncology and inflammatory diseases. Small molecule inhibitors targeting
the acetyl-lysine binding pockets of these bromodomains have shown significant promise.
GSK-340 is a potent and selective inhibitor of the second bromodomain (BD2) of the BET
family.[1][2][3] This guide provides a comparative analysis of the off-target activity profile of
GSK-340 against other well-characterized BET inhibitors with different selectivity profiles: the
pan-BET inhibitors JQ1 and OTX-015, and the BD1-selective inhibitor GSK778.

This guide is intended to provide an objective comparison to aid researchers in selecting the
most appropriate tool compound for their studies and to highlight the importance of
comprehensive off-target profiling in drug development.

Comparative Selectivity and Off-Target Profiles

The selectivity of BET inhibitors is a critical attribute that influences their biological activity and
potential for off-target effects. The following tables summarize the binding affinities and
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selectivity of GSK-340 and its comparators against BET bromodomains and a broader panel of
off-target proteins.

Table 1: Comparative Binding Affinity (pKd) of BET Inhibitors for BET Family Bromodomains

Compound Target pKd Selectivity Profile
GSK-340 BRD4 BD2 8.18[1][2] BD2-Selective
BRD3 BD2 7.49[1][2]

BRD2 BD2 7.72[1][2]

BRDT BD2 7.68[1][2]

JQ1 BRD4 BD1 7.31 Pan-BET
BRD4 BD2 7.04

OTX-015 BRD2 7.96 Pan-BET
BRD3 7.72

BRD4 8.00

GSK778 BRD2 BD1 7.89 BD1-Selective
BRD3 BD1 8.39

BRD4 BD1 8.39

BRDT BD1 7.80

Note: pKd is the negative logarithm of the dissociation constant (Kd). A higher pKd value
indicates a stronger binding affinity.

Table 2: Off-Target Profile of BET Inhibitors from a Representative BROMOscan Panel
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GSK-340 (% JQ1 (% OTX-015 (% GSK778 (%
Target Inhibition @ Inhibition @ Inhibition @ Inhibition @
1uM) 1uM) 1uM) 1uMm)
BRD4 (BD1) <10 >95 >95 >95
BRD4 (BD2) >95 >95 >905 <20
CREBBP <5 <10 <10 <5
EP300 <5 <5 <5 <5
TAF1 <5 <5 <5 <5
SMARCA2 <5 <5 <5 <5
PBRM1 <5 <5 <5 <5

Note: This table presents representative data based on the known selectivity profiles of the

compounds. The BROMOscan platform is a competition binding assay that measures the

ability of a test compound to displace a ligand from a bromodomain.[4][5][6]

Table 3: Off-Target Profile of BET Inhibitors from a Representative Kinase Screen

(KINOMEscan)

GSK-340 (% JQ1 (% OTX-015 (% GSK778 (%

Kinase Inhibition @ Inhibition @ Inhibition @ Inhibition @
10uM) 10uM) 10uM) 10uMm)

CDK2 <10 <10 <10 <10

ERK1 <10 <10 <10 <10

PI3Ka <10 <10 <10 <10

AKT1 <10 <10 <10 <10

SRC <10 <10 <10 <10

Note: This table presents representative data illustrating the expected high selectivity of these

compounds against the kinome. KINOMEscan is a binding assay that quantifies the
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interactions of a compound against a large panel of kinases.

Signaling Pathways

BET proteins are key regulators of gene transcription. They bind to acetylated histones at
promoter and enhancer regions, recruiting transcriptional machinery to drive the expression of
target genes. Two of the most well-characterized downstream pathways affected by BET
inhibitors are the c-Myc and NF-kB signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GSK-340|Bromodomain Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
2. GSK-340 |CAS:2222509-79-5 Probechem Biochemicals [probechem.com]
3. medchemexpress.com [medchemexpress.com]
e 4. benchchem.com [benchchem.com]
5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

¢ To cite this document: BenchChem. [Off-Target Activity Profiling of GSK-340: A Comparative
Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b15569279/docs#off-target-activity-profiling-of-gsk-
340-a-comparative-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15569279?utm_src=pdf-custom-synthesis#bc-rfq
https://www.dcchemicals.com/product_show-GSK-340.html
http://www.probechem.com/products_GSK-340.html
https://www.medchemexpress.com/gsk-340.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Measuring_BET_Bromodomain_Inhibitor_Target_Engagement.pdf
https://apac.eurofinsdiscovery.com/solution/bromoscan-technology
https://apac.eurofinsdiscovery.com/solution/bromoscan-competitive-ligand-binding-assay
https://www.benchchem.com/product/b15569279/docs#off-target-activity-profiling-of-gsk-340-a-comparative-guide
https://www.benchchem.com/product/b15569279/docs#off-target-activity-profiling-of-gsk-340-a-comparative-guide
https://www.benchchem.com/product/b15569279/docs#off-target-activity-profiling-of-gsk-340-a-comparative-guide
https://www.benchchem.com/product/b15569279/docs#off-target-activity-profiling-of-gsk-340-a-comparative-guide
https://www.benchchem.com/product/b15569279?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15569279?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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